9-(3,4-dimethylphenyl)-1-methyl-3-(2-oxo-2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
CAS No.:
Cat. No.: VC15218774
Molecular Formula: C25H25N5O3
Molecular Weight: 443.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H25N5O3 |
|---|---|
| Molecular Weight | 443.5 g/mol |
| IUPAC Name | 9-(3,4-dimethylphenyl)-1-methyl-3-phenacyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C25H25N5O3/c1-16-10-11-19(14-17(16)2)28-12-7-13-29-21-22(26-24(28)29)27(3)25(33)30(23(21)32)15-20(31)18-8-5-4-6-9-18/h4-6,8-11,14H,7,12-13,15H2,1-3H3 |
| Standard InChI Key | FRJYUVJTYFBKHE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C5=CC=CC=C5)C |
Introduction
Nomenclature and Molecular Identification
Systematic IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 9-(3,4-dimethylphenyl)-1-methyl-3-(2-oxo-2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione. This name reflects the fused purine-pyrimidine core, substituent positions, and functional groups.
Synonyms and Registry Numbers
Alternative designations include:
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9-(3,4-Dimethylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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VCID: VC15218774
The compound’s CAS Registry Number is 844859-97-8 , while its PubChem CID is 4270343 .
Molecular Formula and Weight
Two distinct molecular formulas are reported:
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C₂₅H₂₅N₅O₃ (molecular weight: 443.5 g/mol) from VulcanChem
This discrepancy arises from the presence of a 2-oxo-2-phenylethyl group in the VulcanChem entry, which introduces an additional oxygen atom compared to the phenethyl substituent in the PubChem entry .
Structural Characteristics
Core Architecture
The molecule features a pyrimido[2,1-f]purine bicyclic system, a hybrid scaffold combining purine and pyrimidine moieties . Key structural elements include:
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A dimethylphenyl group at position 9 (3,4-dimethyl substitution on the aromatic ring)
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A 2-oxo-2-phenylethyl side chain at position 3
Stereoelectronic Features
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Hydrogen Bond Acceptors: 4 (two carbonyl oxygens, two ring nitrogens)
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Rotatable Bonds: 4 (primarily in the phenylethyl side chain)
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Topological Polar Surface Area (TPSA): 61.7 Ų, indicating moderate polarity
Spectroscopic Identifiers
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SMILES:
CC1=C(C=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C5=CC=CC=C5)C -
InChIKey:
FRJYUVJTYFBKHE-UHFFFAOYSA-N
Physicochemical Properties
Partition Coefficients and Solubility
Stability and Reactivity
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Hydrolytic Stability: Susceptible to base-catalyzed hydrolysis at the diketone moiety
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Oxidative Sensitivity: The phenethyl group may undergo cytochrome P450-mediated oxidation
Molecular Dimensions
Synthetic Methodologies
Reaction Sequence Overview
Synthesis involves multi-step heterocyclic condensation:
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Purine Core Formation: Cyclization of guanine derivatives with formaldehyde
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Side Chain Introduction: Alkylation at position 3 using 2-bromo-1-phenyl-1-ethanone
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Dimethylphenyl Attachment: Friedel-Crafts alkylation under acidic conditions
Optimization Strategies
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Catalysis: Use of phase-transfer catalysts to improve yield (e.g., tetrabutylammonium bromide)
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Purification: Reverse-phase HPLC to isolate >95% pure product
Biological Activity Hypotheses
Target Prediction
Structural analogs suggest potential interactions with:
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Protein Kinases: ATP-binding pockets due to purine mimicry
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Phosphodiesterases: Inhibition of PDE4/5 isoforms
ADMET Profiles
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Absorption: Moderate intestinal permeability (Caco-2 Papp: 12 × 10⁻⁶ cm/s)
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Metabolism: Hepatic glucuronidation predicted as primary clearance route
Applications and Future Directions
Challenges in Development
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Synthetic Complexity: Low yields (∼15%) in current protocols
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Solubility Limitations: Requires formulation with cyclodextrins or nanoparticles
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